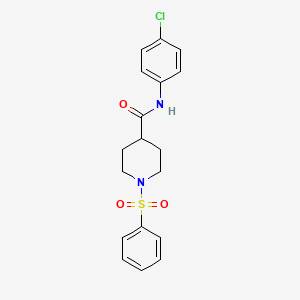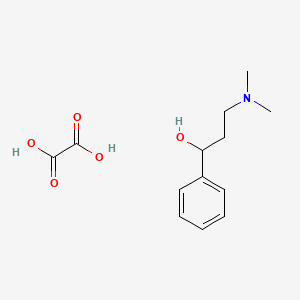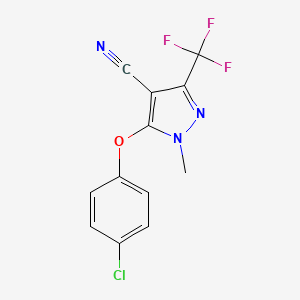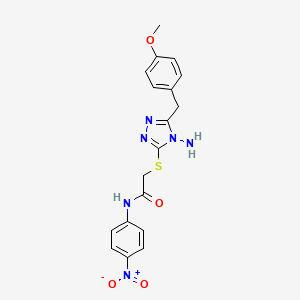![molecular formula C14H12Cl2N4O2S B2868206 6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946333-15-9](/img/structure/B2868206.png)
6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C14H12Cl2N4O2S and its molecular weight is 371.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Activities
Pyrazolopyrimidinone derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have been shown to inhibit certain enzymes and show cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. The structure-activity relationship (SAR) analysis of these derivatives provides insights into the molecular framework required for biological activity, emphasizing the significance of the pyrazolopyrimidinone scaffold in drug development (Rahmouni et al., 2016).
Synthesis and Quantum Chemical Calculations
The synthesis and evaluation of novel pyrazolopyrimidinone derivatives have also involved quantum chemical calculations to understand their molecular properties. These studies help in predicting the activity of these compounds and in designing molecules with enhanced biological activities. The calculated molecular properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy gap contribute to understanding the reactivity and stability of these compounds (Kökbudak et al., 2020).
Antimicrobial and Antiviral Properties
Research into pyrazolopyrimidinone derivatives has extended to their evaluation as antimicrobial and antiviral agents. These compounds have shown promising results against a variety of microbial strains and viral infections, highlighting their potential in addressing antibiotic resistance and viral diseases. The exploration of these derivatives in antiviral research particularly emphasizes their relevance in the development of new therapeutic strategies against viral infections (Azab et al., 2013).
Herbicidal Activity
Beyond biomedical applications, pyrazolopyrimidinone derivatives have been investigated for their herbicidal activity, demonstrating the versatility of this chemical scaffold. The synthesis of novel derivatives and their testing against various plant species offer potential in the development of new herbicides. This research direction not only expands the application scope of pyrazolopyrimidinone derivatives but also contributes to agricultural science by providing new tools for weed management (Luo et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been found to exhibit significant antimycobacterial activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Given its antimycobacterial activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to its death .
Result of Action
Given its antimycobacterial activity, it likely leads to the death of mycobacterium tuberculosis cells .
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2S/c15-10-2-1-8(5-11(10)16)7-23-14-18-12-9(13(22)19-14)6-17-20(12)3-4-21/h1-2,5-6,21H,3-4,7H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMAWWFNUNQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)

![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)


![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)
![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)
![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)





![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)
